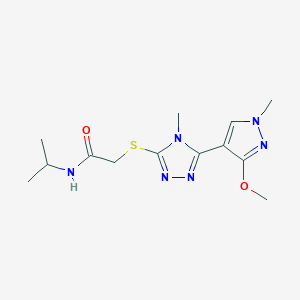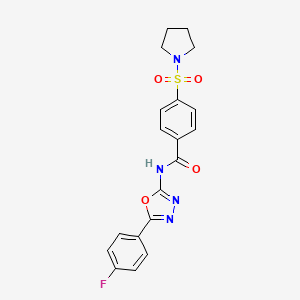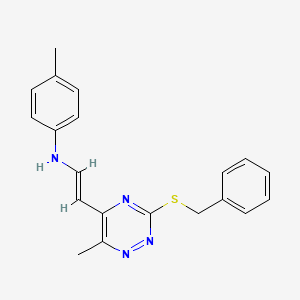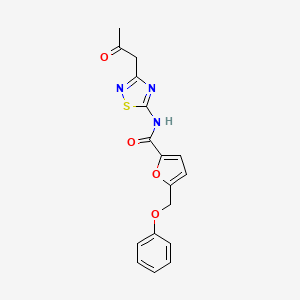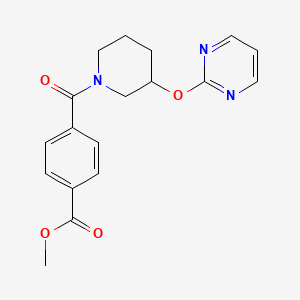
Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperidine ring substituted with a pyrimidin-2-yloxy group and a carbonyl group attached to a benzoate moiety.
Mechanism of Action
Target of Action
Similar compounds, such as piperidine derivatives, have been found to interact with a variety of targets, including anaplastic lymphoma kinase (alk) and c-ros oncogene 1 kinase (ros1) .
Mode of Action
For instance, piperidine derivatives have been shown to inhibit ALK and ROS1, potentially disrupting cell signaling pathways .
Biochemical Pathways
Inhibition of kinases like alk and ros1 can affect multiple signaling pathways, leading to downstream effects such as cell cycle arrest, apoptosis, or reduced cell proliferation .
Result of Action
Similar compounds have been shown to exhibit cytotoxic activities against various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate typically involves multiple steps, starting with the formation of the piperidine ring. One common approach is to react piperidine with pyrimidin-2-ol under acidic conditions to form the pyrimidin-2-yloxy-piperidine intermediate. This intermediate is then reacted with methyl benzoate in the presence of a carbonylating agent, such as carbonyldiimidazole (CDI), to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions, such as temperature and pressure, is crucial to maintaining the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its derivatives may exhibit therapeutic properties, such as anti-inflammatory, antiviral, or anticancer activities.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products.
Comparison with Similar Compounds
Methyl 4-(3-(pyridin-2-yloxy)piperidine-1-carbonyl)benzoate: Similar structure but with a pyridine ring instead of pyrimidine.
Methyl 4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)benzoate: Different position of the pyrimidinyl group on the piperidine ring.
Methyl 4-(3-(pyrimidin-2-yloxy)pyrrolidine-1-carbonyl)benzoate: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness: Methyl 4-(3-(pyrimidin-2-yloxy)piperidine-1-carbonyl)benzoate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 4-(3-pyrimidin-2-yloxypiperidine-1-carbonyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-24-17(23)14-7-5-13(6-8-14)16(22)21-11-2-4-15(12-21)25-18-19-9-3-10-20-18/h3,5-10,15H,2,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFENGTATBDPJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-5-methylpyrazine-2-carboxamide](/img/structure/B2992724.png)
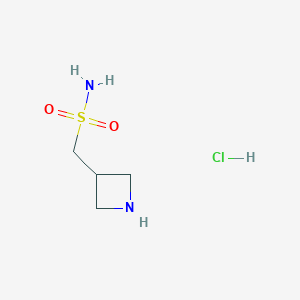
![2-[(1-ethyl-1H-pyrazol-5-yl)methoxy]aniline](/img/structure/B2992727.png)
![1-Bromo-3-[1-(trifluoromethyl)cyclopropyl]benzene](/img/structure/B2992728.png)
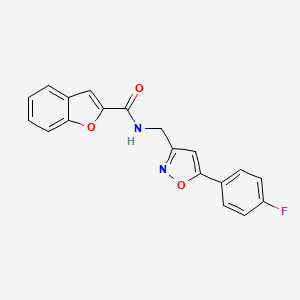
![(Z)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2992734.png)
![N-(2,4-dichlorobenzenesulfonyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethanimidamide](/img/structure/B2992735.png)
![N-(1,3-benzodioxol-5-yl)-2-(8-methoxy-6-methyl-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2992737.png)
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(2-methylpropyl)piperazin-1-yl]methanone](/img/structure/B2992738.png)
![8-(sec-butyl)-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2992741.png)
